N-(cyclohexylmethyl)-2-methylsulfanylpyridine-3-carboxamide

Description

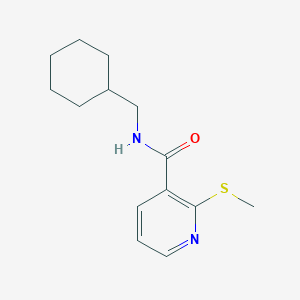

N-(cyclohexylmethyl)-2-methylsulfanylpyridine-3-carboxamide is a synthetic small molecule featuring a pyridine ring substituted at position 2 with a methylsulfanyl group and at position 3 with a carboxamide moiety. The carboxamide nitrogen is further substituted with a cyclohexylmethyl group, conferring distinct steric and electronic properties. Its lipophilic cyclohexylmethyl substituent may enhance membrane permeability compared to simpler analogs, though systematic studies are required to confirm this hypothesis.

Properties

CAS No. |

794537-28-3 |

|---|---|

Molecular Formula |

C14H20N2OS |

Molecular Weight |

264.39 g/mol |

IUPAC Name |

N-(cyclohexylmethyl)-2-methylsulfanylpyridine-3-carboxamide |

InChI |

InChI=1S/C14H20N2OS/c1-18-14-12(8-5-9-15-14)13(17)16-10-11-6-3-2-4-7-11/h5,8-9,11H,2-4,6-7,10H2,1H3,(H,16,17) |

InChI Key |

HTMBCOXHKJVSRZ-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=C(C=CC=N1)C(=O)NCC2CCCCC2 |

solubility |

38.4 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyclohexylmethyl)-2-(methylthio)nicotinamide typically involves the following steps:

Starting Materials: The synthesis begins with nicotinic acid, cyclohexylmethylamine, and methylthiol.

Amidation Reaction: Nicotinic acid is first converted to nicotinoyl chloride using thionyl chloride. This intermediate is then reacted with cyclohexylmethylamine to form N-(Cyclohexylmethyl)nicotinamide.

Thioether Formation: The final step involves the introduction of the methylthio group. This is achieved by reacting N-(Cyclohexylmethyl)nicotinamide with methylthiol in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production of N-(Cyclohexylmethyl)-2-(methylthio)nicotinamide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(Cyclohexylmethyl)-2-(methylthio)nicotinamide undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group in the nicotinamide core can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(Cyclohexylmethyl)-2-(methylthio)nicotinamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(Cyclohexylmethyl)-2-(methylthio)nicotinamide involves its interaction with specific molecular targets. As an NNMT inhibitor, it binds to the active site of the enzyme, preventing the methylation of nicotinamide. This inhibition disrupts the methylation potential and affects various metabolic pathways, leading to therapeutic effects in conditions characterized by abnormal NNMT activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on modifications to the carboxamide substituent, pyridine ring substitutions, or functional group variations. Below is a detailed comparison with two key analogs derived from available literature.

N,N-Dimethyl-2-(methylsulfanyl)pyridine-3-carboxamide (PJY)

Structural Features :

Key Differences and Implications :

The cyclohexylmethyl group in the target compound increases steric bulk and lipophilicity, which may enhance binding to hydrophobic protein pockets but reduce aqueous solubility. In contrast, PJY’s dimethyl group likely improves solubility but limits interactions with deep binding sites. No direct bioactivity data are available for either compound, but analogous pyridine-3-carboxamides with lipophilic substituents (e.g., benzyl or cyclohexyl) often exhibit improved metabolic stability and target affinity compared to smaller alkyl variants .

6-Chloro-N-[5-(2-(cyclohexylamino)pyridin-4-yl)-4-(3-methylphenyl)-1,3-thiazol-2-yl]-N-methylpyridine-3-carboxamide

Structural Features :

- Core structure : Pyridine-3-carboxamide with a thiazole ring and chloro substitution.

- Substituents: Cyclohexylamino (pyridine), 3-methylphenyl (thiazole), and N-methyl groups .

Comparison Highlights :

- The target compound lacks the thiazole ring and chloro substitution, simplifying its scaffold.

- Both compounds share a cyclohexyl-derived substituent, but the analog’s cyclohexylamino group (basic amine) introduces pH-dependent solubility, unlike the target’s neutral cyclohexylmethyl group.

- The analog’s thiazole and chloro groups likely enhance π-π stacking and halogen bonding, which are absent in the target compound.

Research Findings and Trends

- Lipophilicity vs. Solubility Trade-off : Cyclohexylmethyl substitution in the target compound aligns with trends in medicinal chemistry favoring moderate lipophilicity (logP 3–4) for oral bioavailability. PJY’s lower logP may limit cellular uptake in certain contexts .

- Synthetic Accessibility : PJY’s dimethyl group simplifies synthesis compared to the target compound’s cyclohexylmethyl moiety, which requires additional steps for alkylation or reductive amination.

- SAR (Structure-Activity Relationship) Gaps: No published studies directly compare the target compound with its analogs. Further research is needed to evaluate substituent effects on potency, selectivity, and ADME (absorption, distribution, metabolism, excretion) properties.

Biological Activity

N-(cyclohexylmethyl)-2-methylsulfanylpyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C14H19N2OS

- Molecular Weight : 273.37 g/mol

The key features of this compound include a pyridine ring, a methylsulfanyl group, and a cyclohexylmethyl substituent, which contribute to its unique biological properties.

This compound exhibits its biological effects primarily through:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. This action is crucial in modulating various biochemical pathways.

- Receptor Interaction : It may interact with biological receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Recent studies have indicated that this compound possesses notable antimicrobial properties. It has shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, in vitro tests demonstrated selective antibacterial activity against Escherichia coli and Salmonella enterica, suggesting potential applications in treating bacterial infections .

Anti-inflammatory Properties

The compound's anti-inflammatory activity has been evaluated through various assays. It was found to inhibit cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are critical in the inflammatory response. The inhibition of these enzymes can lead to reduced production of pro-inflammatory mediators such as prostaglandins .

Anticancer Potential

This compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and death. The compound's ability to target specific cancer cell lines highlights its potential as a therapeutic agent in oncology .

Data Table: Summary of Biological Activities

| Biological Activity | Effectiveness | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli, S. enterica | |

| Anti-inflammatory | Inhibits COX-1 and COX-2 | |

| Anticancer | Induces apoptosis in cancer cells |

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against various bacterial strains. The results indicated significant inhibition zones, particularly for E. coli, suggesting that this compound could serve as a lead for developing new antibiotics.

Study 2: Anti-inflammatory Mechanism

A series of experiments were conducted to assess the anti-inflammatory effects of the compound in animal models. The results showed a marked decrease in inflammation markers following treatment with the compound, confirming its potential utility in managing inflammatory diseases.

Study 3: Cancer Cell Line Study

In vitro studies involving multiple cancer cell lines revealed that this compound effectively reduced cell viability and induced apoptosis. This study emphasizes the need for further research into its mechanisms and potential clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.